molecular formula C12H11NO6 B2508844 (Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid CAS No. 329267-51-8

(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid

Cat. No.: B2508844
CAS No.: 329267-51-8
M. Wt: 265.221
InChI Key: RUHCRZZJZAYLAP-PLNGDYQASA-N
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Description

(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and an enamido group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-hydroxybenzoic acid.

    Formation of the Enamido Group: The 2-hydroxybenzoic acid is reacted with 4-methoxy-4-oxobut-2-enoic acid under specific conditions to form the enamido group. This reaction often requires a catalyst and is carried out under controlled temperature and pH conditions.

    Purification: The crude product is purified using chromatography techniques, such as silica gel chromatography, to obtain the final product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using automated systems for reaction control and product purification.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The enamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may inhibit the activity of enzymes like cyclooxygenase, thereby reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-methoxy-4-oxobut-2-enoic acid: Similar structure but lacks the hydroxy and benzoic acid groups.

    2-hydroxybenzoic acid: Similar core structure but lacks the enamido and methoxy groups.

Uniqueness

(Z)-2-hydroxy-5-(4-methoxy-4-oxobut-2-enamido)benzoic acid is unique due to the presence of both the hydroxy and enamido groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-hydroxy-5-[[(Z)-4-methoxy-4-oxobut-2-enoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c1-19-11(16)5-4-10(15)13-7-2-3-9(14)8(6-7)12(17)18/h2-6,14H,1H3,(H,13,15)(H,17,18)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHCRZZJZAYLAP-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NC1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\C(=O)NC1=CC(=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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